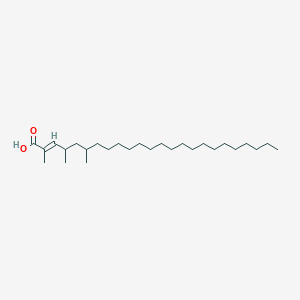

(E)-2,4,6-trimethyltetracos-2-enoic acid

Descripción

Propiedades

Fórmula molecular |

C27H52O2 |

|---|---|

Peso molecular |

408.7 g/mol |

Nombre IUPAC |

(E)-2,4,6-trimethyltetracos-2-enoic acid |

InChI |

InChI=1S/C27H52O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(2)22-25(3)23-26(4)27(28)29/h23-25H,5-22H2,1-4H3,(H,28,29)/b26-23+ |

Clave InChI |

SJZUAPDAKBPNQS-WNAAXNPUSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCC(C)CC(C)C=C(C)C(=O)O |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCC(C)CC(C)/C=C(\C)/C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCC(C)CC(C)C=C(C)C(=O)O |

Origen del producto |

United States |

Occurrence and Distribution of E 2,4,6 Trimethyltetracos 2 Enoic Acid

Natural Sources and Isolation from Biological Matrices

The primary natural source of (E)-2,4,6-trimethyltetracos-2-enoic acid identified to date is the bacterium Mycobacterium tuberculosis. ebi.ac.uk Its discovery and characterization have been closely linked to the analysis of the intricate lipid composition of this microorganism.

Identification in Microbial Species: Focus on Mycobacterium tuberculosis

This compound is a known constituent of the lipid-rich cell wall of Mycobacterium tuberculosis. ebi.ac.uk This complex barrier is crucial for the bacterium's survival and pathogenesis.

While the compound is a known component of M. tuberculosis lipids, its abundance can vary between different strains. For instance, studies have highlighted differences in the lipid profiles of various clinical isolates, such as those belonging to the F15/LAM4/KZN and Beijing genotypes, when compared to the laboratory strain H37Rv. nih.gov These variations in lipid metabolism can be influenced by environmental conditions. Research has shown that hypoxic conditions, which mimic the environment during latent tuberculosis infection, can lead to alterations in the cell wall's lipid composition, including changes in trehalose-based glycolipids. nih.gov Specifically, in the non-replicating persistent stage (NRP2) of the Wayne model of hypoxia, an increase in glycolipids with a chromatographic profile similar to diacyltrehaloses (DATs) and a decrease in sulfolipids have been observed. nih.gov

This compound is a key component of larger, more complex lipids known as polyacyltrehaloses (PATs) and diacyltrehaloses (DATs). nih.govnih.gov These glycolipids are located in the outer regions of the mycobacterial cell envelope and play significant roles in the bacterium's structure and its interaction with the host immune system. nih.govnih.gov DATs and PATs are part of a group of trehalose-based glycolipids that are considered important for the virulence of M. tuberculosis. nih.gov The biosynthesis of these complex lipids is an intricate process, with DATs serving as precursors for PATs. nih.gov The presence and relative abundance of different DAT and PAT species can differ significantly among various M. tuberculosis strains, which may have implications for their potential use as biomarkers for tuberculosis infection. acs.org

Potential Presence in Other Organisms and Environmental Samples

Currently, the documented presence of this compound is predominantly associated with Mycobacterium tuberculosis. While other mycobacteria also possess complex lipid profiles, the specific identification of this compound in other organisms or environmental samples is not extensively reported in the reviewed literature. Further lipidomic studies across a broader range of microbial species and environmental niches would be necessary to determine its wider distribution.

Methodologies for Isolation and Purification from Complex Biological Mixtures

The isolation and purification of this compound from the complex lipid matrix of Mycobacterium tuberculosis require sophisticated analytical techniques. The process typically involves an initial extraction of total lipids from the bacterial cells, followed by chromatographic separation to isolate the specific lipid fractions of interest.

Chromatographic Techniques for Lipid Fractionation

Chromatography is the cornerstone for separating the intricate lipid components of mycobacteria. A variety of chromatographic methods are employed to achieve this separation.

Total lipid extraction is the initial step, often utilizing solvent mixtures like chloroform (B151607) and methanol (B129727) to solubilize the lipids from the bacterial cells. researchgate.netjove.com Following extraction, the complex lipid mixture is subjected to further fractionation.

Thin-Layer Chromatography (TLC) is a fundamental technique used for the analysis and separation of mycobacterial lipids. nih.govjove.comdntb.gov.ua It allows for the separation of different lipid classes based on their polarity. Two-dimensional TLC can provide enhanced resolution for complex mixtures. jove.com

For more detailed analysis and purification, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are employed. acs.orgnih.gov Reversed-phase chromatography, often using C18 columns, is a common approach for separating lipids. nih.gov These methods, especially when coupled with mass spectrometry (LC-MS), provide a powerful platform for the identification and quantification of specific lipid molecules, including the fatty acid constituents of PATs and DATs. nih.govacs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for the analysis of fatty acid methyl esters derived from the hydrolysis of complex lipids. researchgate.net This technique allows for the detailed structural characterization of the individual fatty acid components.

Elucidation of Biosynthetic Precursors and Intermediates

The construction of the mycolipenic acid molecule begins with the recruitment of specific starter and extender units derived from central metabolism. The origin of the carbon backbone and its characteristic methyl branches has been a subject of detailed biochemical investigation.

The biosynthesis of branched-chain fatty acids (BCFAs) is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs). frontiersin.org In many bacteria, BCAAs such as leucine, valine, and isoleucine serve as the primary precursors for the short, branched-chain acyl-CoA molecules that act as primers for BCFA synthesis. nih.govresearchgate.net

The metabolic pathway involves the conversion of BCAAs into their corresponding branched-chain α-keto acids (BCKAs). frontiersin.org These BCKAs are then subjected to oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase (Bkd) complex, yielding branched-chain acyl-CoAs like isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine). researchgate.net These molecules serve as the starter units for the fatty acid synthase machinery. Research has shown that BCAAs are generally more efficient precursors for BCFA synthesis than their corresponding BCKAs. nih.gov In Staphylococcus aureus, for instance, BCAAs are vital for producing the iso- and anteiso-fatty acids that constitute a major fraction of its cell membrane lipids. nih.gov

| Branched-Chain Amino Acid (BCAA) | Resulting Primer Unit | Typical Branched-Chain Fatty Acid (BCFA) Series |

|---|---|---|

| Leucine | Isovaleryl-CoA | Odd-chained iso-fatty acids |

| Valine | Isobutyryl-CoA | Even-chained iso-fatty acids |

| Isoleucine | 2-methylbutyryl-CoA | Anteiso-fatty acids |

The long carbon chain of mycolipenic acid is assembled through a multi-step elongation process, while its distinctive methyl branches are derived from specific donor molecules. The biosynthesis of the main fatty acid chain, or mero-chain, begins with the de novo synthesis of straight-chain fatty acids by a type I fatty acid synthase (FAS-I). unam.mxnih.gov This system produces fatty acids that are typically C16 to C26 in length. nih.gov

These initial fatty acids are then passed to a type II fatty acid synthase (FAS-II) system, which is responsible for elongating them to their final, much greater length. nih.govnih.gov Unlike the multifunctional FAS-I complex, the FAS-II system is composed of several discrete, monofunctional enzymes that catalyze the iterative cycles of chain extension. nih.gov The methyl branches characteristic of mycolipenic acid are incorporated during synthesis using methylmalonyl-CoA as the extender unit, in contrast to the malonyl-CoA used for straight-chain elongation. unam.mx This methylmalonyl-CoA is primarily derived from the carboxylation of propionyl-CoA, which itself can be generated from the catabolism of BCAAs like valine and isoleucine, further linking BCAA metabolism to the final structure of the fatty acid. unam.mx

Advanced Metabolic Aspects

Metabolic Fate and Catabolism of (E)-2,4,6-trimethyltetracos-2-enoic acid

The primary pathway for fatty acid degradation in most organisms is the β-oxidation cycle, which sequentially cleaves two-carbon units from the acyl chain, producing acetyl-CoA. researchgate.net However, the degradation of BCFAs is more complex. The methyl branches on the carbon chain can obstruct the standard β-oxidation enzymes, necessitating specialized enzymatic pathways to bypass or process these branches. For example, the breakdown of a BCFA can yield propionyl-CoA in addition to acetyl-CoA.

In its producing organism, Mycobacterium tuberculosis, this compound is a component of the cell envelope. ebi.ac.uknih.gov The turnover of this molecule is likely integrated with the dynamic processes of cell wall synthesis and remodeling, which are essential for the bacterium's survival and pathogenesis.

This compound may function as either a final metabolic product or an intermediate for the synthesis of other complex lipids. It could undergo further modification, such as reduction of the double bond by an enoyl reductase to form the corresponding saturated BCFA, 2,4,6-trimethyltetracosanoic acid.

Furthermore, this acid could be elongated and modified to become part of the very long-chain mycolic acids that are characteristic of the mycobacterial cell wall. nih.gov Studies have shown that related branched and unsaturated fatty acids can serve as precursors for mycolic acid biosynthesis. nih.gov The metabolic pathways of BCFAs are often linked to those of BCAAs, suggesting that the degradation products of this fatty acid could potentially be channeled back into amino acid metabolism. frontiersin.org Research on other bacteria, such as Bacillus subtilis, has demonstrated that shorter BCFAs can be taken up and elongated into longer-chain fatty acids, indicating a capacity for interconversion and modification. nih.gov

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of fatty acids is a tightly regulated process to meet cellular demand while conserving energy and resources. A key regulatory point in general fatty acid synthesis is the enzyme acetyl-CoA carboxylase (ACC), which is allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs. youtube.com

The regulation of BCFA synthesis involves additional control layers. In mammals, the availability of the precursor methylmalonyl-CoA is a limiting factor, and its levels are controlled by enzymes like ECHDC1, which degrades it to prevent excessive BCFA synthesis. nih.govnih.gov In bacteria, the synthesis of BCFAs is closely tied to BCAA metabolism, meaning the availability of these amino acids can regulate the production of the corresponding branched-chain primers. frontiersin.org In Mycobacterium, it is highly probable that the expression of the specific synthase genes responsible for producing this compound is controlled by dedicated transcription factors. peerj.com These regulators would respond to specific physiological signals, such as the growth phase or environmental stresses, to coordinate the production of this lipid with the assembly and maintenance of the complex cell wall. peerj.com

Data Tables

Table 1: Key Enzymes in Branched-Chain Fatty Acid Metabolism

| Enzyme | General Function | Relevance to this compound |

| Fatty Acid Synthase (FASN) | Catalyzes the synthesis of fatty acids from primer and extender units. nih.gov | Elongates the carbon chain using methylmalonyl-CoA to create the trimethyl structure. |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA, a committed step in fatty acid synthesis. youtube.com | Can also produce methylmalonyl-CoA from propionyl-CoA, providing the branched extender unit. nih.gov |

| Branched-chain α-keto acid dehydrogenase (Bkd) | In bacteria, converts branched-chain α-keto acids (from BCAA catabolism) into branched acyl-CoA primers. frontiersin.org | Provides the initial branched-chain starter units for BCFA synthesis. |

| Fatty Acid Desaturase (FADS) | Introduces double bonds (typically cis) into fatty acyl chains. nih.govwikipedia.org | Unlikely to be directly involved in forming the α,β-trans-double bond, which is likely formed by a synthase-domain dehydratase. |

| Enoyl-CoA Dehydratase | A domain within FASN that removes water to create a double bond during the elongation cycle. | The likely catalyst for the formation of the C2-C3 double bond with specific (E) stereochemistry. |

| Enoyl-ACP Reductase | A domain within FASN that reduces the enoyl intermediate to a saturated acyl chain. | Its inaction or bypass is necessary to preserve the double bond in the final product. |

Table 2: Key Precursors in Methyl-Branched Fatty Acid Biosynthesis

| Precursor | Origin | Role in Biosynthesis |

| Acetyl-CoA | Glycolysis, β-oxidation | Primary building block for malonyl-CoA; can serve as a primer. nih.gov |

| Propionyl-CoA | Catabolism of some amino acids and odd-chain fatty acids. | Precursor to methylmalonyl-CoA via the action of ACC. nih.gov |

| Malonyl-CoA | Carboxylation of acetyl-CoA. | Standard two-carbon extender unit in fatty acid synthesis. nih.gov |

| Methylmalonyl-CoA | Carboxylation of propionyl-CoA. | The key three-carbon extender unit that introduces methyl branches during elongation. nih.govnih.gov |

| Branched-Chain Amino Acids (Val, Leu, Ile) | Diet, protein turnover. | Their degradation products serve as primers (e.g., isobutyryl-CoA, isovaleryl-CoA) for BCFA synthesis. nih.govfrontiersin.org |

Synthetic Methodologies for E 2,4,6 Trimethyltetracos 2 Enoic Acid

Total Synthesis Approaches for Stereodefined (E)-2,4,6-trimethyltetracos-2-enoic acidrsc.org

The total synthesis of stereodefined (E)-2,4,6-trimethyltetracos-2-enoic acid requires precise control over the stereochemistry at the C4 and C6 positions and the geometry of the C2-C3 double bond.

Strategies for Establishing the E-configuration of the α,β-Unsaturated System

A critical step in the synthesis of this compound is the stereoselective formation of the trans (or E) double bond.

One of the classical approaches to achieve this involves a dehydrobromination strategy. In the total synthesis reported by Millin and Polgar, the saturated 2,4,6-trimethyltetracosanoic acid was first subjected to α-bromination using the Hell-Volhard-Zelinsky reaction. rsc.org The resulting α-bromo acid bromide was then treated with methanol (B129727) to form the methyl ester. Subsequent dehydrobromination using pyridine (B92270) predominantly yielded the more stable trans-isomer, methyl (E)-2,4,6-trimethyltetracos-2-enoate, due to thermodynamic control. rsc.org

More contemporary methods for the stereoselective synthesis of E-α,β-unsaturated esters often employ olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for preparing (E)-α,β-unsaturated esters with excellent selectivity. nih.govnih.gov This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. The use of specific phosphonate reagents and reaction conditions can strongly favor the formation of the E-alkene. nih.gov

Another powerful tool for the stereoselective synthesis of E-alkenes is the Julia-Kocienski olefination . nih.govorganic-chemistry.orgwikipedia.org This reaction, a modification of the original Julia olefination, involves the reaction of a heteroaryl sulfone (like a 1-phenyl-1H-tetrazol-5-yl sulfone) with an aldehyde. organic-chemistry.orgwikipedia.org The Julia-Kocienski olefination is known for its high E-selectivity, mild reaction conditions, and broad functional group tolerance, making it a valuable method in complex natural product synthesis. nih.govresearchgate.net

| Olefination Method | Reactants | Selectivity | Key Features |

| Hell-Volhard-Zelinsky/ Dehydrobromination | Saturated carboxylic acid, Br₂, PBr₃; then pyridine | Predominantly E (thermodynamic control) | Classical method, multi-step process. rsc.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Stabilized phosphonate ylide, Aldehyde/Ketone | High E-selectivity | Widely used, reliable for E-alkene synthesis. nih.govnih.gov |

| Julia-Kocienski Olefination | Heteroaryl sulfone, Aldehyde | High E-selectivity | Mild conditions, good for complex substrates. nih.govorganic-chemistry.orgwikipedia.org |

Construction of Methyl-Branched Aliphatic Chains with Defined Stereochemistry

The synthesis of the long aliphatic chain with specific stereocenters at C4 and C6 is a significant challenge. The initial total synthesis by Millin and Polgar utilized a relay approach starting from (+)-2(L):4(L)-dimethyldocosanoic acid, which was obtained from the degradation of the natural product. rsc.org This relay intermediate already contained the correct stereochemistry for what would become the C4 and C6 positions of the final molecule. The synthesis involved the reduction of this acid to the corresponding alcohol, conversion to an iodide, and subsequent chain extension using a malonic ester synthesis with ethyl methylmalonate. rsc.org This introduced the third methyl group at the C2 position, albeit as a mixture of diastereomers which were then carried forward. rsc.org

Modern approaches to constructing such polymethyl-branched chains often rely on iterative, stereocontrolled reactions. For instance, the synthesis of phthioceranic acid, a related heptamethyl-branched fatty acid from M. tuberculosis, has been achieved using an iterative catalytic asymmetric 1,4-addition protocol. nih.govrug.nllookchem.com This method allows for the sequential introduction of methyl groups with high stereocontrol. Another powerful strategy involves the use of stereocontrolled cross-coupling reactions to convergently assemble smaller, chiral building blocks into the long aliphatic chain. nih.gov

Protecting Group Strategies and Functional Group Transformations

In multistep syntheses of complex molecules like this compound, protecting groups are essential to mask reactive functional groups and ensure chemoselectivity. rug.nl The choice of protecting groups is critical and they must be stable to the reaction conditions used to build the carbon skeleton, and be removable under mild conditions without affecting other parts of the molecule. lookchem.comrug.nl

In the synthesis by Millin and Polgar, the key functional group transformations included:

Reduction of a carboxylic acid: The starting (+)-2(L):4(L)-dimethyldocosanoic acid was reduced to (-)-2(L):4(L)-dimethyldocosan-1-ol using lithium aluminium hydride. rsc.org

Conversion of an alcohol to an iodide: The alcohol was converted to its toluene-p-sulfonyl ester, which was then displaced with iodide. rsc.org

Saponification: Ester groups, such as the ethyl ester from the malonic ester synthesis and the final methyl ester of the α,β-unsaturated acid, were hydrolyzed to the corresponding carboxylic acids using potassium hydroxide. rsc.org

Modern synthetic efforts would likely employ a wider range of protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS) for hydroxyl groups, which offer varying degrees of stability and can be removed selectively under specific conditions (e.g., with fluoride (B91410) ions). rug.nlnih.gov The carboxyl group is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) throughout the synthesis.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical reactions. This approach is particularly advantageous for creating chiral molecules.

Integration of Enzymatic Steps for Stereoselective Transformations

While a specific chemo-enzymatic synthesis for this compound has not been extensively reported, the principles of this strategy are applicable. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and esters, which could be key intermediates in the synthesis of the branched aliphatic chain. researchgate.net For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. researchgate.net

Furthermore, fatty acid synthases (FAS) and related enzymes are responsible for the biosynthesis of branched-chain fatty acids in nature. nih.govnih.gov These enzymes utilize precursors like methylmalonyl-CoA to introduce methyl branches into the growing fatty acid chain. nih.govnih.govbiorxiv.org In a chemo-enzymatic approach, a chemically synthesized precursor could potentially be fed to an enzymatic system to perform a key stereoselective elongation or modification step. The development of such strategies could offer a more efficient and sustainable route to this and other complex fatty acids. biorxiv.orgresearchgate.net

Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is crucial for understanding how its structure relates to its biological activity. By systematically modifying different parts of the molecule—such as the length of the aliphatic chain, the number and position of the methyl groups, and the geometry of the double bond—researchers can identify the key pharmacophoric features.

Preparation of Stereoisomers and Chain-Length Variants

The synthesis of stereoisomers and chain-length variants of this compound would necessitate a highly convergent and stereocontrolled approach. Key strategic considerations would involve the asymmetric synthesis of chiral building blocks containing the methyl-branched centers and a stereoselective olefination to establish the (E)-trisubstituted double bond.

A plausible synthetic strategy could commence with the preparation of a chiral aldehyde or ketone fragment incorporating the C4 and C6 stereocenters. This could be achieved through various established methods, such as asymmetric alkylation of a chiral auxiliary-bearing precursor or through the use of chiral pool starting materials. For instance, the stereoselective synthesis of related β-hydroxy-α-amino acids has been achieved through dynamic kinetic resolution, a technique that could be adapted for the construction of the chiral centers in the target molecule. wikipedia.org

Once the chiral fragment is obtained, the subsequent introduction of the α,β-unsaturated ester moiety would likely be accomplished via a Wittig-type reaction or a Horner-Wadsworth-Emmons (HWE) olefination. The Wittig reaction, in particular, is a premier method for alkene synthesis from carbonyl compounds and phosphorus ylides, offering a high degree of control over the location of the double bond. mnstate.edumasterorganicchemistry.comlibretexts.org For the synthesis of an (E)-alkene, a stabilized ylide is typically employed. organic-chemistry.org A general representation of a Wittig reaction to form an (E)-enoate is shown below:

Table 1: Representative Wittig Reaction for (E)-enoate Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

The synthesis of chain-length variants would involve the use of starting materials with different alkyl chain lengths. For example, the synthesis of various iso-fatty acids has been demonstrated, starting from commercially available long-chain alcohols or lactones, which are then elaborated through Grignard reactions and subsequent oxidation. researchgate.net

The stereoselective synthesis of related complex natural products often relies on convergent strategies where key fragments are synthesized independently and then coupled. For instance, the total synthesis of brevenal (B10860830) involved a stereoselective construction of a multi-substituted (E,E)-dienal side chain using a modified Stille coupling. aocs.org Such cross-coupling methodologies could also be envisioned for the assembly of the carbon skeleton of this compound.

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

The synthesis of deuterated or isotopically labeled (e.g., with ¹³C or ¹⁴C) this compound is crucial for elucidating its biosynthetic pathways and metabolic fate in biological systems. Such labeled compounds serve as invaluable tracers in mechanistic studies. colostate.edu

Several general strategies for the introduction of isotopic labels into fatty acids and other organic molecules can be adapted for the target compound. The choice of labeling position and isotope will depend on the specific mechanistic question being addressed.

Deuterium (B1214612) Labeling: Deuterium can be introduced at specific positions by using deuterated reagents at key steps in the synthesis. For example, the reduction of a carbonyl group with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would install a deuterium atom at the corresponding carbon. Alternatively, catalytic C-H activation methods are emerging as powerful tools for direct hydrogen isotope exchange. researchgate.net

Carbon-13 or Carbon-14 Labeling: The introduction of carbon isotopes typically involves the use of a commercially available labeled starting material, such as ¹³C- or ¹⁴C-labeled methyl iodide or acetate (B1210297). For instance, in the synthesis of ¹⁴C-labeled penicillic acid, ¹⁴C-labeled acetate was incorporated through fermentation. researchgate.net In a chemical synthesis, a labeled building block would be carried through the synthetic sequence. For example, a Wittig reagent could be prepared from a ¹³C-labeled alkyl halide.

The preparation of isotopically labeled fatty acid methyl esters (FAMEs) is a common practice for their analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov These methods typically involve esterification with an isotopically labeled alcohol, such as [³H]methanol. aocs.org

Table 2: Potential Strategies for Isotopic Labeling

| Isotope | Labeling Reagent/Precursor | Potential Incorporation Step |

|---|---|---|

| Deuterium (²H) | Sodium borodeuteride (NaBD₄) | Reduction of a ketone or aldehyde intermediate |

| Carbon-13 (¹³C) | [¹³C]Methyl iodide | Formation of a methyl-branched center or in a Wittig reagent |

The synthesis of stable isotope-labeled compounds is a critical aspect of drug discovery and development, enabling detailed studies of metabolism and pharmacokinetics. mnstate.eduresearchgate.net While a specific protocol for the synthesis of labeled this compound is not available, the established principles of isotopic labeling combined with the synthetic strategies for complex fatty acids provide a clear pathway for their preparation.

Advanced Analytical Methodologies for E 2,4,6 Trimethyltetracos 2 Enoic Acid Research

Chromatographic Separation and Detection Methods

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The presence of multiple chiral centers at the C4 and C6 positions of (E)-2,4,6-trimethyltetracos-2-enoic acid necessitates the use of advanced chiral separation techniques to resolve its stereoisomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional normal-phase liquid chromatography for the separation of chiral molecules, including complex lipids. wikipedia.orgselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This fluid state, existing above its critical temperature and pressure, possesses unique properties such as low viscosity and high diffusivity, which enable faster and more efficient separations with reduced backpressure compared to liquid chromatography. chromatographyonline.com

For the chiral separation of this compound, an SFC system would be coupled with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are highly effective for resolving a wide range of chiral compounds, including various lipid isomers. nih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the enantiomers of the analyte and the chiral selector of the CSP.

To enhance selectivity and peak shape, organic modifiers like methanol (B129727), ethanol, or isopropanol (B130326) are typically added to the supercritical CO2 mobile phase. chromatographyonline.com The choice of modifier and its concentration are critical parameters that are optimized to achieve baseline separation of the stereoisomers. A key advantage of SFC is its compatibility with mass spectrometry (MS), allowing for sensitive and selective detection and identification of the separated isomers. nih.gov

Table 1: Illustrative SFC Method Parameters for Chiral Separation of this compound Stereoisomers

| Parameter | Value/Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantiomeric separation. |

| Mobile Phase | Supercritical CO2 with a Methanol gradient | The primary eluent, with an organic modifier to fine-tune selectivity. |

| Flow Rate | 2-4 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity, enabling faster analysis. chromatographyonline.com |

| Back Pressure | 100-150 bar | Maintains the CO2 in a supercritical state. |

| Column Temperature | 35-45 °C | Influences mobile phase density and interaction kinetics. |

| Detection | Mass Spectrometry (MS) | Provides sensitive detection and structural confirmation of the separated isomers. |

This table presents a hypothetical set of starting parameters for method development, based on established SFC methodologies for similar lipid molecules. nih.govnih.gov

Advanced Imaging Techniques for Localization in Biological Systems

Understanding the spatial distribution of this compound within tissues and cells is fundamental to elucidating its biological roles and metabolism. Advanced imaging techniques provide the capability to visualize the location of this lipid in situ, preserving the spatial context that is lost with traditional homogenization-based analytical methods.

Mass Spectrometry Imaging (MSI) of this compound within Tissues or Cells

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules, including lipids, directly from a thin section of biological tissue. nih.govacs.org This method generates ion images that represent the intensity and location of specific analytes, providing a molecular snapshot of the tissue. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a commonly employed MSI technique for lipid analysis. nih.gov

In a typical MALDI-MSI experiment to localize this compound, a thin tissue section is coated with a chemical matrix that facilitates the desorption and ionization of the analyte upon irradiation with a laser. The laser is rastered across the tissue surface, and a full mass spectrum is acquired at each discrete spatial coordinate (pixel). By plotting the intensity of the ion corresponding to the mass-to-charge ratio (m/z) of this compound (e.g., [M-H]⁻ at m/z 407.38945) at each pixel, a detailed image of its distribution is constructed. uni.lu

Tandem mass spectrometry (MS/MS) can be integrated into the MSI workflow to enhance specificity and provide structural confirmation, which is particularly important for distinguishing the target lipid from other isobaric species within the complex tissue environment. nih.gov High-resolution mass analyzers can further aid in the confident identification of the lipid based on its accurate mass. nih.gov The resulting images can reveal the precise anatomical or cellular structures where this compound is concentrated, offering insights into its site of action or synthesis. youtube.com

Table 2: Representative Experimental Parameters for MALDI-MSI of this compound

| Parameter | Description | Example Condition |

| Tissue Preparation | Cryo-sectioning of frozen tissue | 10-12 µm thickness |

| Matrix Application | Automated spraying or spotting | 9-Aminoacridine or 2,5-Dihydroxybenzoic acid (DHB) |

| Instrumentation | MALDI Time-of-Flight (TOF) Mass Spectrometer | High-resolution analyzer for mass accuracy |

| Laser Type/Energy | UV Laser (e.g., Nd:YAG) | Optimized for analyte ionization without excessive fragmentation |

| Spatial Resolution | Distance between laser spots | 20-50 µm |

| Detection Mode | Negative Ion Mode | To detect the deprotonated molecule [M-H]⁻ |

| Data Analysis | Specialized imaging software | To generate ion maps based on the m/z of the target lipid |

This table outlines typical conditions for an MSI experiment designed to localize a fatty acid within a tissue sample, based on established protocols for lipid imaging. acs.orgnih.gov

Comparative Lipidomics and Metabolomics of E 2,4,6 Trimethyltetracos 2 Enoic Acid

Comparative Analysis with Other Methyl-Branched Fatty Acids

Methyl-branched fatty acids (BCFAs) are a diverse group of lipids found across various organisms, from bacteria to mammals. nih.govwikipedia.org They play crucial roles in numerous biological processes, and their structural variations lead to a wide range of functions. nih.gov

(E)-2,4,6-trimethyltetracos-2-enoic acid belongs to a larger family of mycocerosic acids, which are complex, multi-methylated fatty acids characteristic of mycobacteria. nih.govresearchgate.net These lipids are key components of phthiocerol dimycocerosates (PDIM) and phenolic glycolipids (PGLs), which are major virulence factors in Mycobacterium tuberculosis. researchgate.netpnas.org PDIMs are located on the outer surface of the mycobacterial cell wall and are crucial for the bacterium's growth and survival within a host. pnas.org

Another significant group of structural analogues are the phthioceranic acids, which are also heptamethyl-branched fatty acids found in the virulence factor Sulfolipid-I (SL-1) of M. tuberculosis. nih.gov The complex structures of these lipids contribute to the impermeability of the mycobacterial cell wall, providing resistance against chemical damage, dehydration, and certain antibiotics. wikipedia.orgyoutube.com This protective barrier also allows the bacteria to survive within host macrophages, evading the immune system. wikipedia.org

The biological activities of various methyl-branched fatty acids are summarized in the table below.

| Fatty Acid Type | Example(s) | Key Biological Activities |

| Monomethyl BCFAs | Iso- and anteiso-fatty acids | Modulate membrane fluidity, possess anti-cancer, anti-inflammatory, and neuroprotective properties. nih.govfrontiersin.orgyoutube.com |

| Multi-methyl BCFAs | Mycocerosic acids, Phthioceranic acid | Act as major virulence factors in Mycobacterium tuberculosis, contributing to the impermeability of the cell wall and resistance to host immune responses. researchgate.netpnas.orgnih.gov |

| Phytanic acid | 3,7,11,15-tetramethyl hexadecanoic acid | Can activate nuclear receptors like PPARα and RXR, influencing lipid metabolism. wikipedia.org |

This table provides a summary of the biological activities of different classes of methyl-branched fatty acids based on available research.

The biosynthesis of branched-chain fatty acids is distinct from that of straight-chain fatty acids. In bacteria, the synthesis of BCFAs often initiates with primers derived from the metabolism of branched-chain amino acids such as leucine, isoleucine, and valine. frontiersin.orgnih.gov These primers, like isovaleryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA, are used by the fatty acid synthase (FAS) system to build the characteristic branched structures. nih.gov In the case of the complex multi-methyl branched fatty acids found in mycobacteria, such as mycocerosic acids, their synthesis is carried out by large, modular enzymes known as polyketide synthases (PKSs). nih.govresearchgate.net The mycocerosic acid synthase, for instance, is an iterative PKS that is structurally and functionally related to modular PKSs. nih.gov

Global Lipidomic Profiling in Organisms Producing this compound

The study of the complete lipid profile, or lipidome, of organisms like Mycobacterium tuberculosis is essential for understanding the roles of individual lipids such as this compound.

Modern lipidomic analyses heavily rely on mass spectrometry (MS) coupled with chromatographic techniques like liquid chromatography (LC). nih.govasm.org

Untargeted Lipidomics: This approach aims to comprehensively analyze all detectable lipids in a sample without preconceived bias. creative-proteomics.comacs.org For mycobacteria, this has involved developing extensive lipid databases, such as the Mtb LipidDB, which contains thousands of potential lipid entities to aid in the identification of molecules from complex mixtures. nih.gov High-resolution mass spectrometry is a key technology in untargeted lipidomics, allowing for the accurate mass determination of a vast number of lipid species simultaneously. pnas.orgnih.gov

Targeted Lipidomics: In contrast, targeted lipidomics focuses on the precise identification and quantification of specific, known lipids or lipid classes. creative-proteomics.com This method offers higher sensitivity and specificity for the molecules of interest. creative-proteomics.com For instance, a targeted approach could be used to accurately measure the levels of this compound and its precursors or metabolites under different conditions, such as during infection.

The table below outlines the key features of these two lipidomics approaches.

| Approach | Goal | Key Features |

| Untargeted Lipidomics | Comprehensive profiling of all detectable lipids. creative-proteomics.com | Provides a broad overview of the lipidome, useful for discovery of novel lipids and pathways. nih.govnih.gov |

| Targeted Lipidomics | Accurate quantification of specific, known lipids. creative-proteomics.com | High sensitivity and specificity, ideal for hypothesis-driven research and biomarker validation. creative-proteomics.com |

This table compares the primary goals and features of untargeted and targeted lipidomics methodologies.

A systems biology approach, integrating lipidomic data with genomics and proteomics, is powerful for elucidating the biosynthetic and metabolic pathways of complex lipids. nih.gov By correlating the presence and abundance of specific lipids with the expression of certain genes and proteins, researchers can identify the enzymes responsible for their synthesis and modification. nih.govnih.gov For example, studies on mycolic acid biosynthesis in M. tuberculosis have successfully linked genetic variations (single-nucleotide polymorphisms) within the mycolic acid pathway to observable differences in the mycolic acid profiles of various clinical strains. nih.govresearchgate.net Similarly, proteomic analyses of the endoplasmic reticulum in macrophages infected with M. tuberculosis have revealed how the bacterium manipulates host lipid metabolism for its own survival. nih.gov Such integrated "omics" approaches are crucial for reconstructing the complete metabolic network that produces and utilizes lipids like this compound and for understanding their roles in mycobacterial physiology and pathogenesis. asm.org

Chemo-taxonomic Significance in Microbial Systems

The fatty acid composition of bacteria is a stable and characteristic trait that can be used as a chemotaxonomic marker to classify and identify different species. nih.gov The presence of specific types of fatty acids, including branched-chain and cyclic fatty acids, can be unique to certain genera or species. mdpi.comgerli.com

In the context of Mycobacterium, the highly complex and unique lipid profile, which includes mycolic acids and multi-methyl-branched fatty acids like this compound, is a defining characteristic of the genus. wikipedia.org The analysis of these fatty acids can therefore be a valuable tool in bacterial systematics, helping to establish phylogenetic relationships between different bacterial strains. nih.gov The unique lipid signatures can complement traditional and molecular methods for bacterial identification and classification. nih.govfrontiersin.org

Future Research Directions and Unanswered Questions

Advancing Stereoselective Synthesis of (E)-2,4,6-trimethyltetracos-2-enoic acid and its Stereoisomers

The synthesis of this compound is a considerable challenge due to its structure, which includes a long aliphatic chain, an E-configured double bond at the C2 position, and three stereocenters at C4, C6, and what would be C24 in the un-esterified acid. Creating this molecule with precise control over the geometry of the double bond and the stereochemistry of the methyl groups requires sophisticated synthetic strategies. wiley.comalchemyst.co.uk While methods for synthesizing related mycobacterial fatty acid intermediates exist nih.gov, achieving high stereoselectivity for all chiral centers in a single molecule remains a significant hurdle.

Future research must focus on developing novel catalytic systems and synthetic methodologies. Key unanswered questions include:

Can modern asymmetric catalysis methods be adapted to control the stereochemistry at C4 and C6 simultaneously?

What are the most efficient methods for constructing the α,β-unsaturated ester with the E-configuration while maintaining the integrity of the existing stereocenters?

How can the synthesis be designed to be flexible enough to produce all possible stereoisomers of the parent molecule for comparative biological testing?

Answering these questions will likely involve the application of advanced organic synthesis techniques, such as substrate-controlled diastereoselective reactions, chiral auxiliaries, and asymmetric catalysis. alchemyst.co.uk The successful synthesis of these molecules is crucial for providing the pure materials needed for biological assays and for confirming structural assignments.

Deeper Elucidation of Enzymatic Mechanisms in Biosynthesis

This compound is believed to be an intermediate in the complex biosynthesis of mycolic acids, which are defining components of the Mycobacterium tuberculosis cell envelope. nih.govdundee.ac.uk However, the specific enzymatic machinery responsible for its creation is not fully understood. The biosynthesis likely involves a series of enzymes, including fatty acid synthases, methyltransferases that add the methyl groups using S-adenosyl methionine as a donor, and specific reductases or dehydratases that form the α,β-unsaturated system. Enoate reductases (ERs) are known to catalyze the hydrogenation of α,β-unsaturated carboxylic acids and could be involved in related pathways. nih.govrsc.orgresearchgate.net

Future research should aim to identify and characterize the complete enzymatic cascade. Critical research goals include:

Identification of Genes: Using genomic and proteomic approaches to identify the specific genes in M. tuberculosis that code for the enzymes in this pathway.

Enzyme Characterization: Expressing and purifying these enzymes to study their substrate specificity, kinetics, and reaction mechanisms in vitro. This includes understanding how the enzymes control the precise placement and stereochemistry of the methyl groups.

Pathway Regulation: Investigating how the biosynthesis of this fatty acid is regulated within the bacterium, which could be crucial for understanding mycobacterial growth and survival. dundee.ac.uk

A detailed understanding of this biosynthetic pathway could reveal novel targets for the development of new anti-tuberculosis drugs.

Investigation of its Biological Role in Diverse Organisms Beyond Mycobacterium tuberculosis

The current understanding of this compound is almost exclusively tied to its role as a precursor in M. tuberculosis. However, the vast world of bacteria, particularly other species within the Mycobacterium genus (nontuberculous mycobacteria or NTM), remains largely unexplored for the presence and function of this lipid. nih.gov NTM are opportunistic pathogens and are known for their complex lipid-rich cell walls, which contribute to their environmental resilience and biofilm formation. nih.govresearchgate.net

Key research questions for the future include:

Is this compound or its structural analogs present in NTM or other actinomycetes?

If present, what is its function? Does it play a role in structural integrity, virulence, or interaction with host cells, similar to the mycolic acids in M. tuberculosis?

Could this molecule or its derivatives serve as a biomarker to differentiate between different species of mycobacteria?

Exploring the distribution and function of this molecule in a broader range of organisms could provide new insights into microbial lipid metabolism and its role in host-pathogen interactions and environmental adaptation.

Development of High-Throughput Screening (HTS) Methods for this compound Bioactivity

To fully explore the biological activities of this compound and its synthetic stereoisomers, high-throughput screening (HTS) methods are essential. dovepress.comnih.gov HTS allows for the rapid testing of a large number of compounds for their effects on specific biological targets or cellular processes. endocrine-abstracts.org Such platforms have not yet been developed specifically for this fatty acid.

Future research should focus on creating robust HTS assays to probe its bioactivity. Potential HTS platforms could include:

Cell-based Assays: Screening for the compound's ability to modulate the growth of various bacterial or fungal species, or its effect on mammalian cells, particularly immune cells like macrophages. nih.govnih.gov

Enzyme Inhibition Assays: Developing assays to screen for its ability to inhibit key enzymes, either within pathogens or in host cells.

Biophysical Assays: Using techniques like surface plasmon resonance to screen for its interaction with specific proteins or receptors in a high-throughput format. dovepress.com

The development of these methods would accelerate the discovery of the molecule's functions and could identify potential therapeutic applications or lead compounds for drug discovery. dovepress.com

Exploration of its Interaction with Novel Cellular Receptors or Signaling Pathways

As a component of the bacterial cell envelope, this compound has the potential to interact with host cell receptors, thereby modulating the immune response. Pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) are known to recognize microbial lipids and trigger innate immune signaling. nih.govnih.gov It is plausible that this specific fatty acid could be a ligand for one or more of these receptors. Furthermore, it might have intracellular signaling roles within the bacterium itself.

Unanswered questions in this area are numerous:

Does this compound bind to any known host immune receptors, such as TLRs or C-type lectin receptors?

Does this interaction trigger pro-inflammatory or anti-inflammatory signaling pathways in host cells? nih.govnih.gov

Does the molecule act as an intracellular signaling molecule within Mycobacterium, perhaps regulating gene expression or metabolic shifts in response to stress?

Could small molecules designed to mimic or block the interactions of this fatty acid serve as novel immunomodulators or antimicrobials? nih.gov

Investigating these potential interactions would require a combination of immunology, cell biology, and biochemistry, and could reveal novel mechanisms of host-pathogen interaction and bacterial physiology.

Q & A

Basic Research Questions

Q. How is (E)-2,4,6-trimethyltetracos-2-enoic acid identified in complex biological matrices such as mycobacterial lipids?

- Methodological Answer : The compound is isolated via solvent fractionation (e.g., acetone-soluble wax fractions) and identified using gas chromatography (GC) coupled with oxidative degradation. Reduction of the acid to its hydrocarbon derivative prior to GC analysis enhances resolution for high-molecular-weight components . Soft ionization mass spectrometry (MS) further differentiates it from straight-chain acids by detecting unique fragmentation patterns, such as [M-17]⁺ and [M-45]⁺ ions .

Q. What analytical techniques are used to distinguish this compound from structurally similar branched-chain acids?

- Methodological Answer : Comparative GC analysis of reduced hydrocarbon derivatives is employed to resolve branched structures. For instance, oxidative degradation followed by GC confirms the positions of methyl branches (e.g., 2,4,6-trimethyl configuration) . Additionally, soft ionization MS distinguishes fragmentation patterns from multi-branched analogs like 2,4,6,8-tetramethyloctacosanoic acid, where molecular ion stability and impurity profiles differ .

Q. What is the natural occurrence of this compound, and how is it isolated for research purposes?

- Methodological Answer : The acid is a key component of tubercle wax in Mycobacterium tuberculosis and is isolated via solvent extraction (e.g., acetone) followed by column chromatography. Quantitative estimation involves reduction to hydrocarbons for GC quantification, ensuring minimal degradation during isolation .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, particularly in stereochemical control?

- Methodological Answer : Asymmetric synthesis requires precise control of the (E)-configuration and methyl branch positions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying stereochemistry. For example, ¹³C NMR peaks at δ 168.68 (carbonyl) and 148.46 (olefinic carbons) confirm structural integrity, while optical rotation ([α]D²³ = +15.5°) validates enantiopurity . Challenges include minimizing epimerization during esterification and ensuring regioselective methylation.

Q. How can researchers resolve contradictions in reported bioactivity or structural data for this compound across studies?

- Methodological Answer : Cross-validation using orthogonal techniques is essential. For instance, discrepancies in bioactivity assays may arise from impurities in natural isolates; synthesizing pure standards via methods like asymmetric catalysis and comparing their MS/NMR profiles with natural samples can clarify inconsistencies. Iterative analysis frameworks, as used in qualitative research, encourage revisiting experimental design (e.g., varying degradation protocols) to address conflicting data .

Q. What strategies are recommended for quantifying trace amounts of this compound in heterogeneous lipid mixtures?

- Methodological Answer : Derivatization with fluorescent tags or isotopic labeling enhances detection sensitivity in liquid chromatography-MS (LC-MS). Gas chromatography coupled with flame ionization detection (GC-FID) remains reliable for quantifying reduced hydrocarbon derivatives, with calibration curves validated against synthetic standards . For complex matrices, tandem MS (MS/MS) improves specificity by targeting unique fragment ions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the metabolic role of this acid in mycobacterial pathogenesis?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) of the methyl branches enables tracking via NMR or MS in metabolic flux studies. Knockout strains of M. tuberculosis lacking phthienoic acid biosynthesis genes can be compared with wild-type strains using lipidomics platforms to assess virulence impacts .

Q. What computational tools are effective for modeling the conformational dynamics of this compound in lipid bilayers?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER predict membrane integration and interactions with host cell receptors. Density functional theory (DFT) calculations validate energetically favorable conformers, aligning with experimental NMR chemical shifts .

Note on Source Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.